N-[2-(2-furyl)-1H-benzimidazol-5-yl]-4-methylbenzenesulfonamide
Overview
Description
The compound “N-[2-(2-furyl)-1H-benzimidazol-5-yl]-4-methylbenzenesulfonamide” belongs to the class of benzimidazole derivatives . Benzimidazoles are a class of heterocyclic aromatic organic compounds that consist of a fusion of benzene and imidazole . They exhibit a wide range of biological activities including antibacterial, antifungal, analgesic, and cardiovascular in addition to anticancer activities .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzimidazole derivatives can be synthesized through various methods. For instance, 2-(2’-Furyl)benzimidazole and its N-methylation product, 2-(2’-furyl)-1-methylbenzimidazole, were subjected to electrolysis .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, 2-(2-furyl)benzothiazole has been studied for its electrophilic reactions (nitration, bromination, hydroxymethylation, formylation, acylation) and radical substitution reactions (nitration, arylation) .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary. For example, Fuberidazole, a similar compound, has a melting point of 292 °C, a vapour pressure of 9 × 10-4 mPa at 20 °C, and a solubility in water of 220 mg/l at pH 4 and 71 mg/l at pH 7 .Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary depending on the specific compound and its biological activity. For instance, some benzimidazole derivatives have been found to exhibit anticancer activity, with the linker group and substitution at N-1, C-2, C-5, and C-6 positions being the most contributory factors .
Safety and Hazards
properties
IUPAC Name |
N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-12-4-7-14(8-5-12)25(22,23)21-13-6-9-15-16(11-13)20-18(19-15)17-3-2-10-24-17/h2-11,21H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLFVJFLOOYTSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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